
2-Chloro-6-hydroxybenzaldehyde
Overview
Description
(1-Methyl-1H-imidazol-4-yl)methanol (CAS: 17289-25-7) is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position and a hydroxymethyl group at the 4-position. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The hydroxyl group enables derivatization via esterification, etherification, or oxidation, while the methyl group enhances steric stability . Its molecular weight is 111.15 g/mol (free base) and 148.59 g/mol for its hydrochloride salt (CAS: 96831-65-1) .
Preparation Methods
Acid-Catalyzed Hydrolysis of 3-Chloro-2-(Dichloromethyl)Phenyloxy Derivatives
Reaction Overview
This method involves the transformation of 3-chloro-2-(dichloromethyl)phenyloxy derivatives into 2-chloro-6-hydroxybenzaldehyde under acidic conditions. The process exploits the reactivity of dichloromethyl groups, which undergo hydrolysis to yield the aldehyde functionality.
Reaction Conditions
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Acid Catalysts : Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or formic acid (HCOOH) are commonly used.
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Temperature : 120–170°C, optimized to balance reaction rate and product stability .
-
Molar Ratios : 0.3–15 mol of acid per mole of substrate ensures complete conversion without side reactions .
Mechanistic Pathway
The dichloromethyl group (-CCl₂) undergoes nucleophilic attack by water, facilitated by acid catalysis, to form a geminal diol intermediate. Subsequent elimination of HCl generates the aldehyde group. The hydroxyl group at the ortho position directs electrophilic substitution, ensuring regioselectivity .
Experimental Data
A representative procedure from the patent literature reports:
Parameter | Value |
---|---|
Substrate | 3-Chloro-2-(dichloromethyl)phenyloxy derivative |
Acid Used | H₂SO₄ (10% aqueous solution) |
Temperature | 150°C |
Reaction Time | 6 hours |
Yield | 85–90% |
Industrial Scalability
This method is favored in industrial settings due to its high yield and minimal byproduct formation. The use of inexpensive mineral acids and tolerance for elevated temperatures make it cost-effective. However, corrosion-resistant reactor materials are essential to withstand acidic conditions .
UV-Initiated Chlorination of Salicylaldehyde
Direct Chlorination Strategy
Direct chlorination of salicylaldehyde using chlorine gas (Cl₂) under UV irradiation provides a straightforward route to this compound. This method leverages radical intermediates to achieve selective chlorination at the ortho position relative to the hydroxyl group.
Reaction Setup
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Solvent : Carbon tetrachloride (CCl₄) or tetrahydrofuran (THF).
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Chlorinating Agent : Gaseous Cl₂, introduced via controlled bubbling.
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Light Source : UV lamp (e.g., Heraeus TQ-Strahler) to generate chlorine radicals .
Mechanistic Insights
UV light cleaves Cl₂ into chlorine radicals (Cl- ), which abstract a hydrogen atom from salicylaldehyde’s aromatic ring. The resulting aryl radical reacts with another Cl- to form the chlorinated product. The hydroxyl group’s directing effect ensures preferential substitution at the ortho position .
Performance Metrics
A patented example achieved 98% yield under the following conditions:
Parameter | Value |
---|---|
Substrate | Salicylaldehyde |
Solvent | Carbon tetrachloride |
Cl₂ Pressure | Atmospheric |
Temperature | 50°C |
UV Irradiation Duration | 450 minutes |
Yield | 98% |
Advantages and Limitations
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Advantages : High regioselectivity, minimal purification requirements, and compatibility with continuous-flow reactors.
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Limitations : Requires handling of toxic Cl₂ gas and UV equipment, posing safety challenges .
Comparative Analysis of Methods
Efficiency and Selectivity
Method | Yield | Selectivity | Scalability | Cost |
---|---|---|---|---|
Acid-Catalyzed Hydrolysis | 85–90% | High | Industrial | Low |
UV-Initiated Chlorination | 95–98% | Very High | Pilot-Scale | Moderate |
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows it to be transformed into more complex structures.
Biology
Research has indicated that 2-chloro-6-hydroxybenzaldehyde exhibits potential antimicrobial and antioxidant properties. The compound's hydroxyl and aldehyde groups facilitate interactions with biological molecules, making it a candidate for further biological studies.
Medicine
The compound is explored for its role in developing new therapeutic agents, particularly through the formation of Schiff bases with primary amines. These Schiff bases are known to exhibit various biological activities, including antioxidant effects.
Industry
In industrial applications, this compound is utilized as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives of chlorosalicylaldehydes, including this compound. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis of Schiff Bases
Research focused on synthesizing Schiff bases from this compound showed promising results in enhancing antioxidant activity compared to their parent compounds. This highlights its potential role in medicinal chemistry for developing therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-6-hydroxybenzaldehyde involves its ability to form Schiff bases with primary amines. These Schiff bases exhibit various biological activities, including antioxidant properties. The compound’s hydroxyl and aldehyde groups play crucial roles in its reactivity, allowing it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Structural Analogues
Functional Derivatives
Physicochemical Properties
- Solubility: The hydrochloride salt of (1-methyl-1H-imidazol-4-yl)methanol exhibits higher aqueous solubility compared to the free base, making it preferable for formulations .
- Lipophilicity: Benzyl-substituted derivatives (e.g., (1-Benzyl-1H-imidazol-5-yl)methanol) show increased logP values, enhancing blood-brain barrier penetration .
- Stability : Trityl-protected derivatives resist oxidation and nucleophilic attack, enabling use in multi-step syntheses .
Reactivity Comparison
- Hydroxyl Group: The primary site for esterification (e.g., with propanoic acid in ) or etherification (e.g., chlorination in ).
- Amine Derivatives : Methylamine analogues participate in condensation reactions to form imines or amides .
- Aromatic Substitutions : Phenyl-containing derivatives (e.g., ) undergo electrophilic substitution for functionalization.
Biological Activity
2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an organic compound with the molecular formula C7H5ClO2. It is characterized by a white to light yellow crystalline solid form and has a melting point of 51-55 °C. This compound is notable for its potential biological activities, particularly in antimicrobial and antioxidant domains.
Chemical Structure and Properties
The structure of this compound features a benzene ring with a chlorine atom at the ortho position (position 2) relative to a hydroxyl group (OH) at position 6, alongside an aldehyde group (CHO). This configuration contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C7H5ClO2 |
Molecular Weight | 158.57 g/mol |
Melting Point | 51-55 °C |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the formation of Schiff bases with primary amines, which may disrupt bacterial cell function.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. Studies have indicated that derivatives formed from this compound can effectively reduce oxidative damage in cellular models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of various aldehydes, including this compound, found it effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many commonly used antibiotics, suggesting its potential as a therapeutic agent.
- Oxidative Stress Reduction : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels. This suggests its potential application in protecting cells against oxidative damage.
The biological activity of this compound can be explained through its chemical interactions:
- Formation of Schiff Bases : The aldehyde group reacts with primary amines to form stable Schiff bases, which exhibit enhanced biological activities.
- Hydroxyl Group Activity : The presence of the hydroxyl group contributes to its antioxidant capacity by donating hydrogen atoms to free radicals, thus neutralizing them.
Synthesis of Therapeutic Agents
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are being explored for their potential use in developing new therapeutic agents targeting microbial infections and oxidative stress-related conditions.
Industrial Uses
Beyond biological applications, this compound is also utilized in the production of dyes and pigments due to its reactive nature and ability to form complex structures with other organic compounds.
Comparison with Similar Compounds
In comparison with other chlorinated salicylaldehydes, such as 2-chloro-4-hydroxybenzaldehyde and 3-chloro-2-hydroxybenzaldehyde, the unique positioning of substituents on the benzene ring significantly influences their reactivity and biological activity profiles.
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound | High | High |
2-Chloro-4-hydroxybenzaldehyde | Moderate | Moderate |
3-Chloro-2-hydroxybenzaldehyde | Low | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-hydroxybenzaldehyde, and how can reaction conditions be optimized?
- Methodology : Common methods include oxidation of substituted toluene derivatives (e.g., hydrogen peroxide-mediated oxidation of 2-chloro-6-hydroxytoluene) or chlorination/hydroxylation of benzaldehyde precursors. Optimization involves adjusting catalysts (e.g., Fe³⁺), temperature (60–80°C), and solvent polarity to enhance yield .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR (DMSO-d₆ solvent) and FT-IR (C=O stretch ~1680 cm⁻¹) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles and hydrogen-bonding networks. For example, the aldehyde group’s planarity and Cl–O intramolecular interactions can be validated .
- Challenges : Crystal growth may require slow evaporation in ethanol/water mixtures. Disorder in the hydroxyl group orientation can be addressed using restraints in refinement .
Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution?
- Mechanistic Insight : The chloro group at position 2 is meta-directing, favoring substitution at position 4 or 5. Hydroxyl groups activate the ring but may require protection (e.g., acetylation) during reactions with amines or thiols .
Advanced Research Questions
Q. How can density functional theory (DFT) resolve contradictions in experimental spectral data for this compound?
- Method : B3LYP/6-311++G(d,p) calculations predict vibrational frequencies (IR), NMR chemical shifts (GIAO method), and electronic transitions (TD-DFT). Discrepancies between experimental and computed data may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .
- Case Study : Disputed C NMR peaks for the aldehyde carbon can be resolved by comparing Boltzmann-weighted conformer populations .
Q. What strategies mitigate byproduct formation during multi-step synthesis of benzimidazole derivatives from this compound?
- Protection : Acetylation of the hydroxyl group before condensation with 1,2-phenylenediamine.
- Purification : Use of silica gel chromatography (ethyl acetate/hexane gradient) to isolate intermediates.
- Yield Improvement : Catalytic Pd/C for Suzuki couplings (85% yield) and microwave-assisted cyclization (15 min, 120°C) .
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Computational Analysis : DFT (M06-2X/def2-TZVP) reveals keto-enol tautomerism. In polar solvents (water), the keto form dominates due to stabilization of the carbonyl group. At pH > 8, deprotonation of the hydroxyl group shifts equilibrium toward the enolate, confirmed by UV-Vis (λₐᵦₛ ~320 nm) .
Q. What are the challenges in refining the crystal structure of metal complexes derived from this compound?
- Technical Considerations : SHELXL refinement may encounter issues with:
Properties
IUPAC Name |
2-chloro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTWVXYIKIVAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336015 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-30-6 | |
Record name | 2-chloro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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